4-Piperidin-1-yl-but-2-enoyl chloride 4-Piperidin-1-yl-but-2-enoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18859569
InChI: InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2
SMILES:
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

4-Piperidin-1-yl-but-2-enoyl chloride

CAS No.:

Cat. No.: VC18859569

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidin-1-yl-but-2-enoyl chloride -

Specification

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name 4-piperidin-1-ylbut-2-enoyl chloride
Standard InChI InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2
Standard InChI Key XPJWCVLKRVTORQ-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CC=CC(=O)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

4-Piperidin-1-yl-but-2-enoyl chloride belongs to the class of enoyl chlorides, distinguished by the presence of a conjugated double bond (C=C\text{C=C}) adjacent to the carbonyl group. The piperidine ring, a six-membered amine heterocycle, contributes to the compound’s basicity and solubility in polar organic solvents. Key molecular descriptors include:

PropertyValue
Molecular FormulaC9H14ClNO\text{C}_9\text{H}_{14}\text{ClNO}
Molecular Weight187.66 g/mol
Boiling Point277.2 °C
Density1.1 g/cm³
Canonical SMILESC1CCN(CC1)CC=CC(=O)Cl
InChI KeyXPJWCVLKRVTORQ-UHFFFAOYSA-N

The compound’s geometry favors an (E)-configuration due to steric hindrance between the piperidine ring and the acyl chloride group. This configuration enhances stability and influences reactivity in nucleophilic acyl substitution reactions.

Synthesis and Reactivity

Industrial Synthesis Routes

4-Piperidin-1-yl-but-2-enoyl chloride is synthesized via the reaction of 4-piperidin-1-ylbut-2-enoic acid with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}). These reagents convert the carboxylic acid group into the corresponding acyl chloride under anhydrous conditions. A typical procedure involves:

  • Dissolving 4-piperidin-1-ylbut-2-enoic acid in dichloromethane.

  • Adding thionyl chloride dropwise at 0–5°C.

  • Refluxing for 2–4 hours to complete the reaction.

  • Removing excess reagent and solvent under reduced pressure.

The crude product is typically purified via distillation or recrystallization, yielding a colorless to pale yellow liquid.

Reactivity in Organic Transformations

The acyl chloride group renders the compound highly reactive toward nucleophiles, enabling the formation of amides, esters, and thioesters. For example, in the synthesis of dacomitinib—a tyrosine kinase inhibitor used in non-small cell lung cancer—4-piperidin-1-yl-but-2-enoyl chloride reacts with methyl 3-amino-4-methoxybenzoate to form a critical amide intermediate (Compound III) .

Key Reaction Conditions for Dacomitinib Intermediate :

  • Reactants: Methyl 3-amino-4-methoxybenzoate (1.0 eq), 4-piperidin-1-yl-but-2-enoyl chloride (1.2 eq)

  • Solvent: Dichloromethane

  • Base: N,N\text{N,N}-Diisopropylethylamine (1.5 eq)

  • Temperature: Room temperature (25°C)

  • Yield: 97.1%

This reaction exemplifies the compound’s utility in constructing pharmacophores through efficient amide bond formation.

Applications in Pharmaceutical Synthesis

Role in Kinase Inhibitor Development

Dacomitinib’s synthesis highlights the compound’s importance in oncology drug discovery. As outlined in Patent CN113045504A, the six-step synthesis begins with the condensation of 4-piperidin-1-yl-but-2-enoyl chloride and methyl 3-amino-4-methoxybenzoate . Subsequent steps—nitration, reduction, ring closure, halogenation, and coupling—yield the final drug substance with high purity and industrial scalability.

Broader Medicinal Chemistry Applications

Beyond dacomitinib, the compound’s piperidine moiety is a common feature in drugs targeting neurological and cardiovascular diseases. For instance, piperidine derivatives exhibit affinity for G-protein-coupled receptors (GPCRs) and ion channels . The acyl chloride’s reactivity also facilitates rapid analog synthesis for structure-activity relationship (SAR) studies.

Future Perspectives and Research Directions

Expanding Synthetic Utility

Future research could explore the compound’s use in photoaffinity labeling or bioconjugation, leveraging its electrophilic carbonyl group. Additionally, developing greener synthesis methods—such as catalytic acyl chloride formation—could enhance sustainability.

Toxicology Profiling

Comprehensive in vitro and in vivo toxicity studies are needed to assess its safety profile, particularly for workers in industrial settings.

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